![molecular formula C13H9N3O2 B11871680 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid CAS No. 113296-37-0](/img/structure/B11871680.png)

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

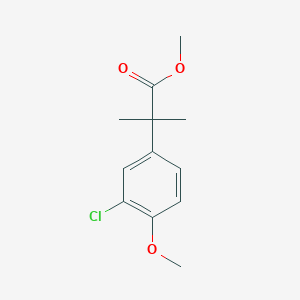

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure ist eine heterozyklische Verbindung, die die strukturellen Merkmale von Imidazol- und Pyridinringen mit einer Benzoesäureeinheit kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure beinhaltet typischerweise die Bildung des Imidazo[4,5-c]pyridin-Kerns, gefolgt von der Einführung der Benzoesäuregruppe. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Beispielsweise kann die Reaktion von 2-Aminopyridin mit einem geeigneten Aldehyd oder Keton den Imidazo[4,5-c]pyridin-Ring bilden, der dann weiter funktionalisiert wird, um die Benzoesäuregruppe einzuführen .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Verfahren beinhalten oft die Verwendung von Katalysatoren und kontrollierten Reaktionsumgebungen, um die Bildung des gewünschten Produkts zu ermöglichen. Die spezifischen Details der industriellen Produktionsverfahren sind proprietär und können je nach Hersteller variieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln, was möglicherweise ihre biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Halogenide, Nitrogruppen oder Sulfonsäuren einführen können .

Wissenschaftliche Forschungsanwendungen

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Forschungen laufen, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, oder Rezeptoren aktivieren, die vorteilhafte zelluläre Reaktionen auslösen .

Ähnliche Verbindungen:

- 2-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure

- 3-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure

- 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzoesäure

Vergleich: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoesäure ist aufgrund ihrer spezifischen strukturellen Anordnung einzigartig, die ihr verschiedene chemische und biologische Eigenschaften verleiht. Im Vergleich zu ihren Analogen kann sie eine unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen, was sie zu einer wertvollen Verbindung für gezielte Forschung und Anwendungen macht .

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Vergleich Mit ähnlichen Verbindungen

- 2-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

- 3-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

- 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid

Comparison: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer |

113296-37-0 |

|---|---|

Molekularformel |

C13H9N3O2 |

Molekulargewicht |

239.23 g/mol |

IUPAC-Name |

4-(3H-imidazo[4,5-c]pyridin-2-yl)benzoic acid |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)(H,17,18) |

InChI-Schlüssel |

VFNQUSRGVSPQPX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)

![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)